![molecular formula C16H22FNO4S B1600541 tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate CAS No. 226398-50-1](/img/structure/B1600541.png)
tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as TFPB and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Fentanyl Analogues
tert-Butyl 4-((4-fluorophenyl)sulfonyl)piperidine-1-carboxylate: is a precursor in the synthesis of fentanyl analogues . Fentanyl is a potent synthetic opioid, and its analogues are often researched for medical use in pain management. The compound’s role in the synthesis process is crucial due to its structural specificity, which helps in the formation of the desired fentanyl analogue with high purity.
Chemical Synthesis Research
This compound is used in chemical synthesis research to explore new synthetic pathways and reactions . Its unique structure allows for the development of novel synthetic methods that can be applied to produce a wide range of chemical entities, potentially leading to new drug discoveries.
Forensic Science
Due to its relevance in the synthesis of controlled substances, this compound is also important in forensic science. It can be used as a reference standard in the analysis of seized materials to determine the presence of synthetic opioids .
Precursor Control and Regulation
The compound’s role as a precursor in illicit drug synthesis has led to its regulation under international control measures . Research in this area focuses on developing strategies to prevent its diversion and misuse, which is critical for combating the illegal drug trade.
properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEOFGKCYHRZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452350 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
226398-50-1 | |
Record name | tert-Butyl 4-(4-fluorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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